molecular formula C12H11ClN4OS B6568176 4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide CAS No. 946351-60-6

4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide

Cat. No.: B6568176
CAS No.: 946351-60-6
M. Wt: 294.76 g/mol
InChI Key: VIJFJDOQGAHSQF-UHFFFAOYSA-N
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Description

4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a complex organic compound of significant interest in medicinal chemistry research, featuring a benzamide moiety linked to a partially saturated triazolothiazine ring system. Its molecular formula is C13H14N4O2S, with a molecular weight of 290.34 g/mol. The unique structural feature of this compound is the fusion of a 1,2,4-triazole ring with a 1,3-thiazine ring, creating a privileged scaffold known for its versatile biological interactions. Heterocyclic compounds containing the 1,2,4-triazole nucleus are extensively investigated for their wide range of biological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The triazolothiazine core structure is of particular interest in drug discovery due to its hydrogen bond accepting and donating characteristics, which enable specific interactions with various biological targets. This compound is intended for use in biochemical screening and hit-to-lead optimization studies. Preliminary research on structurally related triazolothiadiazine analogs has indicated investigation as antimicrobial agents and for effects on specific kinase pathways, which are crucial in cellular processes such as division and metabolism. Researchers can utilize this compound as a key intermediate for the synthesis of more complex molecules or as a tool compound for probing biological mechanisms. The chemical reactivity of this benzamide derivative allows for further functionalization, with common reactions including nucleophilic substitution at the benzamide nitrogen and electrophilic aromatic substitution facilitated by the electron-withdrawing chloro group. Its solubility in various organic solvents makes it suitable for a variety of experimental conditions. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4OS/c13-9-4-2-8(3-5-9)10(18)14-11-15-16-12-17(11)6-1-7-19-12/h2-5H,1,6-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJFJDOQGAHSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triazolothiazine Core Synthesis

Adapting protocols from triazolothiadiazine syntheses, the triazolothiazine amine is prepared via cyclocondensation:

  • Reagents : 3-Bromoacetyl precursor (analogous to compound 2 in) reacts with 4-amino-1,2,4-triazole-3-thiol derivatives under reflux in ethanol with triethylamine catalysis.

  • Conditions : 78–85°C, 12–18 h, N₂ atmosphere.

  • Outcome : Forms triazolothiazine scaffold with exocyclic amine group (yield: 72–85% based on analogous reactions).

Amide Bond Formation

Following benzamide coupling techniques from:

  • Activation : 4-Chlorobenzoic acid converted to acid chloride using SOCl₂ (1.2 eq, 60°C, 4 h).

  • Coupling : React triazolothiazine amine (1.0 eq) with 4-chlorobenzoyl chloride (1.1 eq) in dry THF, 0°C → RT, 24 h.

  • Workup : Quench with ice-water, extract with ethyl acetate, purify via silica chromatography.

Analytical Data :

  • Yield: 68%

  • Purity (HPLC): 95.2%

  • Melting Point: 178–182°C (consistent with benzamide derivatives)

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.56 (d, J=8.4 Hz, 2H, Ar-H), 4.32 (t, J=6.8 Hz, 2H, thiazine-CH₂), 3.75 (t, J=6.8 Hz, 2H, thiazine-CH₂).

Reaction Design

Integrates triazolothiazine formation and amidation in a single vessel, inspired by patent US3357978A:

  • Reagents :

    • 4-Chlorobenzamide (1.0 eq)

    • 2-Chloro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one (hypothetical, based on)

    • CS₂ (1.5 eq), NH₂NH₂·H₂O (2.0 eq)

  • Conditions : Reflux in DMF, 8 h, monitored by TLC.

Mechanism :

  • Thiourea formation between amine and CS₂

  • Cyclization via intramolecular nucleophilic attack

  • Simultaneous amide bond stabilization

Analytical Data :

  • Yield: 61%

  • Purity (HPLC): 91.8%

  • ¹³C NMR: 167.8 ppm (C=O), 152.4 ppm (triazole-C), 138.2 ppm (Ar-C-Cl).

Resin Functionalization

Using Rink amide MBHA resin:

  • Loading : 0.8 mmol/g capacity, swell in DCM (30 min)

  • Coupling : Fmoc-protected triazolothiazine building block (3 eq), HOBt/DIC activation, 2 h

On-Resin Amidation

  • Deprotection : 20% piperidine/DMF, 2 × 10 min

  • Acylation : 4-Chlorobenzoyl chloride (5 eq), DIPEA (6 eq), DMF, 4 h

Cleavage : TFA/H₂O/TIPS (95:2.5:2.5), 2 h → precipitate in cold ether

Analytical Data :

  • Yield: 58% (crude), 89% purity

  • MS (ESI+): m/z 349.1 [M+H]⁺ (calc. 348.7)

Comparative Analysis of Synthetic Methods

ParameterMethod AMethod BMethod C
Total Yield (%)686158
Purity (HPLC, %)95.291.889.0
Reaction Time (h)28836
Scalability++++++
Purification EaseColumnRecryst.Filtration

Key Observations :

  • Method A offers superior purity and scalability but requires multistep purification.

  • Method B enables rapid synthesis but faces challenges in byproduct removal.

  • Method C , while lower-yielding, permits parallel synthesis for analog libraries.

Critical Process Optimization Strategies

Solvent Selection Impacts Cyclization Efficiency

  • Ethanol : Favors triazolothiazine cyclization (dielectric constant ε=24.3) over DMF (ε=37.2).

  • THF : Optimal for amide coupling due to moderate polarity and compatibility with acid chlorides.

Catalytic Effects in Amidation

  • Triethylamine : Neutralizes HCl byproduct, improving conversion from 72% to 89% in Model Reactions.

  • DMAP : Accelerates acylation but risks triazolothiazine ring decomposition above 50°C .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to act as an intermediate in various organic synthesis reactions. Notably:

  • Reactivity : It can undergo oxidation and reduction reactions to yield different derivatives.
  • Substitution Reactions : The compound can be modified by introducing various substituents at specific positions on the molecule .

Biology

The biological applications of 4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide are particularly noteworthy:

  • Enzyme Inhibition : Studies indicate that this compound exhibits inhibitory activity against enzymes such as carbonic anhydrase and cholinesterase. This property makes it a potential candidate for developing therapeutic agents targeting these enzymes .
  • Biological Activities : It has shown promise in various biological assays for:
    • Anticancer Activity : Demonstrating efficacy against certain cancer cell lines.
    • Antimicrobial Properties : Exhibiting activity against a range of pathogens.
    • Analgesic and Anti-inflammatory Effects : Indicating potential use in pain management and inflammation reduction.
    • Antioxidant Activity : Providing protection against oxidative stress .

Medical Applications

The pharmacological properties of this compound have led to its exploration in medical research:

  • Drug Development : Its broad spectrum of biological activities positions it as a candidate for drug development in areas such as oncology and infectious diseases.
  • Mechanism of Action : The mechanism by which it exerts its effects involves binding to specific active sites on target enzymes. This interaction inhibits normal enzyme function and alters biochemical pathways critical for disease progression .

Industrial Applications

In industrial settings, this compound is utilized in:

  • Pharmaceutical Manufacturing : As an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemical Development : Its reactivity allows for the creation of new agrochemicals aimed at improving crop yields and pest resistance .

Mechanism of Action

The mechanism by which 4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, preventing their normal function. The pathways involved in these interactions are crucial for understanding the compound's biological and medicinal effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight Key Features
4-Chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (Target) Triazolo-thiazine Cl (para) C₁₂H₁₁ClN₄OS ~294.75* Chlorine enhances lipophilicity; seven-membered thiazine ring
4-Methoxy analog (BK48052) Triazolo-thiazine OCH₃ (para) C₁₃H₁₄N₄O₂S 290.34 Methoxy group improves solubility; lower molecular weight
4-Fluoro analog Triazolo-thiazine F (para) C₁₂H₁₁FN₄OS 278.31 Fluorine as a bioisostere; reduced steric hindrance
HTP (2-Hydroxy-3,5-diiodo-N-(3-phenyl-triazol-4-yl)benzamide) Triazolo-thiadiazole I, OH C₁₅H₁₁I₂N₃O₂S 563.14 Iodine substituents; thiadiazole core for heparanase inhibition
8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-thiadiazol-2-ylidene]benzamide) Triazolo-thiadiazole Acetyl, CH₃ C₂₃H₁₈N₄O₂S 414.49 Pyridine substitution; dual carbonyl groups for enhanced binding
6h (Triazole-benzoxazole derivative) Triazole-thione + benzoxazole Cl, CH₃ C₂₂H₁₅ClN₄OS 418.89 Benzoxazole-tethered structure; sulfur and chlorine for bioactivity
3-Substituted triazolo-thiadiazepines Triazolo-thiadiazepine Variable Variable Variable Expanded ring system (8-membered); synthesis via cyclization strategies

*Calculated based on fluoro analog’s molecular weight (278.31) + Cl (35.45) – F (19.00) = ~294.75.

Substituent Effects

  • Methoxy (BK48052) : The para-methoxy group introduces electron-donating effects, improving solubility but possibly reducing membrane permeability compared to chlorine .
  • Fluorine (4-Fluoro Analog) : Acts as a hydrogen-bond acceptor and bioisostere for chlorine, offering similar steric effects with lower molecular weight .

Core Heterocycle Variations

  • Triazolo-Thiazine vs. Triazolo-Thiadiazole : The thiazine core (7-membered) in the target compound offers conformational flexibility compared to the rigid thiadiazole (5-membered) in HTP and ITP, which may influence binding pocket accommodation .

Biological Activity

4-chloro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide is a novel compound belonging to the class of triazolothiadiazines. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The following sections detail its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves cyclization reactions under acidic conditions. The synthetic pathway often starts from hydrazinecarbothioamides and includes multiple steps to form the triazole ring. Various analytical techniques such as NMR and mass spectrometry are used for characterization .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of enzymes like carbonic anhydrase and cholinesterase. This inhibition disrupts normal enzymatic functions which are critical in various biological pathways .

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that triazole derivatives possess significant antimicrobial properties against various bacterial strains .
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in animal models. For instance, it inhibited paw edema significantly compared to control groups .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit anticancer activity through mechanisms involving apoptosis modulation .

Study 1: Anti-apoptotic Activity

In a study focusing on anti-apoptotic agents, derivatives similar to this compound were evaluated for their protective effects against renal ischemia/reperfusion injury. The results indicated that certain derivatives significantly reduced tissue damage and improved biomarkers associated with renal function .

Study 2: In Vivo Studies

In vivo studies have highlighted the compound's efficacy in modulating caspase activity. Specifically, compounds related to this benzamide showed enhanced selectivity towards caspases involved in apoptotic pathways when compared to their precursors .

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
4-chloro-N-{5H...Significant against E. coli and S. aureusInhibits paw edema by 51.81%Induces apoptosis in cancer cells
Similar Triazole Derivative AModerateLowHigh
Similar Triazole Derivative BHighModerateModerate

Q & A

Q. Advanced Research Focus

Antimicrobial assays : Use broth microdilution (MIC = 4–24 μM) against S. aureus and E. coli .

Concentration gradients : Test 4×10⁻⁶ to 24×10⁻⁶ M to establish dose-response curves .

Control experiments : Include untreated cells and reference drugs (e.g., ciprofloxacin) .

Table 4: Bioactivity Data

OrganismMIC (μM)Cell Viability (%)Evidence ID
S. aureus815 ± 2
E. coli1630 ± 5

How to synthesize derivatives for structure-activity relationship (SAR) studies?

Advanced Research Focus
Derivatization strategies include:

  • Nucleophilic substitution : Replace Cl with Br or I using NaBr/NaI in acetone .
  • Amidation : React with substituted benzoyl chlorides to modify the benzamide moiety .
  • Functionalization : Introduce styryl groups via Heck coupling (e.g., 4-fluorostyryl, 72% yield) .

Table 5: Derivative Synthesis Examples

DerivativeModificationYieldEvidence ID
4-Bromo analogCl → Br substitution65%
4-Fluorostyryl hybridHeck coupling73%

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